molecular formula C19H26N4O2 B2442722 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole CAS No. 2309537-32-2

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole

Cat. No.: B2442722
CAS No.: 2309537-32-2
M. Wt: 342.443
InChI Key: UDDOBJROMWKTQI-UHFFFAOYSA-N
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Description

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Some derivatives of the chemical structure, similar to 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitubercular and Neglected Tropical Diseases Applications

Derivatives with a structure similar to the chemical have been identified as potential drug candidates for diseases such as tuberculosis and visceral leishmaniasis. This showcases their potential in addressing neglected tropical diseases and highlights the flexibility of these compounds in drug development (Thompson et al., 2016).

Anticancer Applications

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer potential. Some of these compounds exhibited significant anti-proliferative activities against cancer cell lines, suggesting their utility in cancer research and therapy (Parveen et al., 2017).

Antifungal Applications

Novel series of compounds that share a structural resemblance have been developed and evaluated for their antifungal activities. The results indicated that some compounds possess significant activity against various fungal strains, making them potential candidates for antifungal drug development (Sangshetti & Shinde, 2011).

Inhibitors of Enzymes and Receptors

Compounds with similar structures have been studied as inhibitors of enzymes and receptors, showing promising results in pharmacological properties. This suggests their potential applications in designing drugs targeting specific enzymes and receptors, which could be crucial in treating various diseases (Watson et al., 2005).

Properties

IUPAC Name

4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14-18(22-13-25-14)10-23-7-5-15(6-8-23)11-24-19-9-17(20-12-21-19)16-3-2-4-16/h9,12-13,15-16H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDOBJROMWKTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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